Physicochemical properties of 1-Bromo-2,5-difluoro-3-nitrobenzene
Physicochemical properties of 1-Bromo-2,5-difluoro-3-nitrobenzene
An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2,5-difluoro-3-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of key synthetic intermediates is paramount. 1-Bromo-2,5-difluoro-3-nitrobenzene is a substituted aromatic compound of significant interest, serving as a versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—featuring a bromine atom, two fluorine atoms, and a nitro group—provides multiple reaction sites and modulates the electronic properties of the benzene ring, making it a valuable precursor for creating diverse chemical libraries.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and safety considerations for 1-Bromo-2,5-difluoro-3-nitrobenzene, designed to equip scientists with the critical information needed for its effective application in research and development.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for 1-Bromo-2,5-difluoro-3-nitrobenzene.
| Identifier | Value | Source(s) |
| CAS Number | 741721-51-7 | [1][4][5] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [4][5] |
| Molecular Weight | 237.99 g/mol | [4][5] |
| IUPAC Name | 1-Bromo-2,5-difluoro-3-nitrobenzene | [4] |
| InChI Key | ROLNDFKAQIUDIV-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD18205960 | [4][6] |
The strategic placement of electron-withdrawing fluorine and nitro groups, alongside the reactive bromine atom, makes this molecule a specialized intermediate for introducing fluorinated nitroaromatic moieties into larger structures.[3]
Caption: 2D structure of 1-Bromo-2,5-difluoro-3-nitrobenzene.
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for 1-Bromo-2,5-difluoro-3-nitrobenzene are summarized below.
| Property | Value | Source(s) |
| Physical Form | Solid or Liquid at room temperature | [1][4] |
| Boiling Point | 257 °C at 760 mmHg | [4] |
| Melting Point | Not Available (N/A) | [4] |
| Density | 1.890 ± 0.06 g/cm³ | [4] |
| Flash Point | 109 °C | [4] |
Note on Physical State: There is a discrepancy in the literature regarding the physical state of this compound at room temperature, with some sources listing it as a solid and others as a liquid.[1][4] This may be due to the purity of the material or the fact that its melting point is close to ambient temperature. Researchers should verify the physical state of their specific batch upon receipt. While the melting point is not definitively reported, related isomers like 1-bromo-2,5-difluoro-4-nitrobenzene have a melting range of 52.0-62.0 °C.[7]
Solubility: While quantitative solubility data is not widely published, halogenated nitroaromatic compounds are typically characterized by limited solubility in water and good solubility in common organic solvents such as ethanol, ether, acetonitrile, and methanol.[8] This property is fundamental for selecting appropriate solvent systems for chemical reactions and chromatographic purification.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent bromine, fluorine, and nitro groups.
-
¹³C NMR: Six signals corresponding to the six carbon atoms of the benzene ring are expected. The carbons bonded to the electronegative F, Br, and NO₂ groups will be significantly downfield.
-
¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms, with their chemical shifts and couplings providing key structural information.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include those for C-F stretching, asymmetric and symmetric stretching of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Br stretching, and aromatic C-H and C=C vibrations.[9][10]
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.[11]
Analytical Methodologies and Protocols
Ensuring the purity and identity of a starting material is a non-negotiable aspect of scientific research. The following protocols outline standard methods for the analysis of 1-Bromo-2,5-difluoro-3-nitrobenzene.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a robust reversed-phase HPLC method for assessing the purity of the compound. The choice of a C18 column is based on its versatility for separating non-polar to moderately polar aromatic compounds. A gradient elution is employed to ensure the efficient separation of the main compound from potential impurities with different polarities.[11]
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Syringe filters (0.45 µm).
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve a small amount of 1-Bromo-2,5-difluoro-3-nitrobenzene in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a UV maximum determined by a UV-Vis scan).
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 50% Mobile Phase B, increase linearly to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[11]
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: General workflow for HPLC purity analysis.
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the compound. 1-Bromo-2,5-difluoro-3-nitrobenzene is classified as a hazardous substance.[4]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][12] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.[14]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly closed container in a cool, dry place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Applications in Research and Development
The true value of 1-Bromo-2,5-difluoro-3-nitrobenzene lies in its utility as a synthetic intermediate.
-
Pharmaceutical Synthesis: The presence of fluorine atoms is a highly sought-after feature in modern drug design, as it can enhance metabolic stability, improve bioavailability, and modulate binding affinity.[3][15] The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.[3]
-
Agrochemicals: Similar to pharmaceuticals, the strategic incorporation of fluorinated moieties can lead to the development of more potent and selective crop protection agents.[2][15]
-
Protein Degrader Building Blocks: This compound has been specifically identified as a building block for protein degraders, a cutting-edge area of drug discovery.[5] These molecules, such as PROTACs (Proteolysis Targeting Chimeras), are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
Conclusion
1-Bromo-2,5-difluoro-3-nitrobenzene is a specialized chemical intermediate with a unique combination of functional groups that make it highly valuable for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity, position it as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its properties, analytical methods, and safety protocols, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
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